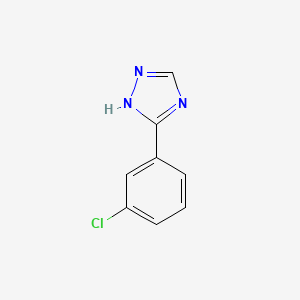

3-(3-Chlorophenyl)-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Chlorophenyl)-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a 3-chlorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorobenzohydrazide, which is then cyclized with formic acid to yield this compound. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical factors in industrial production.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorophenyl Group

The 3-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Suzuki–Miyaura Cross-Coupling : The chlorine atom participates in palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. This reaction is critical for introducing diverse aromatic systems.

| Reaction Component | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(3-Chlorophenyl)-1,2,4-triazole + 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C, 12h | 3-(3-Chloro-4'-fluoro-biphenyl)-1,2,4-triazole | 78% |

Functionalization of the Triazole Ring

The triazole ring’s NH group and N-atoms serve as sites for alkylation, acylation, and cyclization:

N-Alkylation

Reaction with alkyl halides or sulfonate esters under basic conditions:

-

Example : Treatment with methylsulfonylethenyl bromide yields 1-[(Z)-2-methylsulfonylethenyl]-3-(3-chlorophenyl)-1,2,4-triazole .

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Methylsulfonylethenyl bromide | K₂CO₃, DMF, 60°C | 1-[(Z)-2-Methylsulfonylethenyl] derivative | 65% |

Cyclization Reactions

The triazole reacts with dihalides to form fused heterocycles:

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-(3-Chlorophenyl)-1,2,4-triazole-3-thione | 1,2-Dibromoethane | FeCl₃, EtOH, reflux, 6h | 3-Phenyl-5,6-dihydrothiazolo[2,3-c]-triazole | 89% |

Condensation with Carbonyl Compounds

The triazole’s NH group condenses with aldehydes or ketones to form hydrazones or Schiff bases:

-

Example : Reaction with 4-chlorobenzaldehyde yields hydrazone derivatives, which can cyclize further under acidic conditions .

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 4-Chlorobenzaldehyde | HCl, EtOH, reflux | 5-(4-Chlorophenyl)triazolo-hydrazone | 75% |

Coordination with Metal Ions

The triazole nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or medicinal applications:

| Substrate | Metal Salt | Conditions | Application | Reference |

|---|---|---|---|---|

| This compound | Cu(NO₃)₂·3H₂O | MeOH, RT, 2h | Antimicrobial activity studies |

Oxidation and Reduction Reactions

-

Oxidation : The triazole ring remains stable under mild oxidative conditions, but harsh oxidants (e.g., KMnO₄) degrade the ring .

-

Reduction : Catalytic hydrogenation reduces the chlorophenyl group to cyclohexyl, altering solubility and bioactivity .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

-

Hybrids with Ciprofloxacin : Mannich reactions with formaldehyde and ciprofloxacin yield antibacterial hybrids .

| Substrate | Reagent | Conditions | Bioactivity (MIC against MRSA) | Reference |

|---|---|---|---|---|

| This compound | Ciprofloxacin, HCHO | EtOH, 70°C, 4h | 0.046 μM |

Key Reactivity Trends

-

Electrophilic Substitution : Limited on the triazole ring due to electron deficiency but feasible on the chlorophenyl group.

-

Nucleophilic Sites : N1 and N4 positions are primary sites for alkylation/acylation.

-

Steric Effects : The 3-chlorophenyl group hinders reactions at the adjacent triazole nitrogen.

Aplicaciones Científicas De Investigación

Medicinal Applications

Antifungal Activity

3-(3-Chlorophenyl)-1,2,4-triazole derivatives have shown remarkable antifungal properties. For instance, studies have demonstrated that certain triazole compounds exhibit antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. One derivative was reported to be 64 times more potent than fluconazole against A. fumigatus, highlighting its potential as an effective antifungal agent .

Antibacterial Properties

The compound has also been investigated for its antibacterial effects. Research indicates that this compound derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized hybrids showed higher potency against methicillin-resistant Staphylococcus aureus compared to standard antibiotics .

Anticonvulsant Effects

Recent studies have identified this compound derivatives as promising candidates for anticonvulsant drugs. One specific derivative demonstrated protective effects in seizure models in mice, suggesting its potential utility in treating epilepsy . The mechanism of action appears to involve interactions with voltage-dependent sodium channels, which are critical in seizure activity .

Anticancer Activity

There is growing evidence that this compound derivatives may exhibit anticancer properties. Some studies have shown that these compounds can inhibit cell growth across various cancer cell lines . For instance, specific derivatives have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 and HT-29 .

Agricultural Applications

Fungicides and Herbicides

The triazole framework is widely recognized in agriculture as a vital component of fungicides and herbicides. Compounds based on the 1,2,4-triazole structure are employed to protect crops from fungal diseases and enhance agricultural productivity. Their ability to inhibit fungal growth makes them essential in integrated pest management strategies .

Material Science Applications

Corrosion Inhibitors

Research has indicated that 1,2,4-triazole derivatives can serve as effective corrosion inhibitors for metals. The presence of the triazole ring enhances the protective properties of coatings applied to metal surfaces, thereby extending their lifespan and reducing maintenance costs .

Polymer Science

Triazoles are also being explored for their applications in polymer science. Their unique chemical properties allow them to be incorporated into polymer matrices to improve material characteristics such as thermal stability and mechanical strength .

Summary of Findings

Mecanismo De Acción

The mechanism of action of 3-(3-Chlorophenyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.

Indole Derivatives: Compounds with similar heterocyclic structures and diverse biological activities.

Uniqueness

3-(3-Chlorophenyl)-1,2,4-triazole is unique due to its specific triazole ring structure, which imparts distinct chemical reactivity and biological activity

Actividad Biológica

3-(3-Chlorophenyl)-1,2,4-triazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticonvulsant, anti-inflammatory, antimicrobial, and potential anticancer properties. The findings are supported by various studies that highlight its mechanisms of action and therapeutic potential.

Anticonvulsant Activity

Recent studies have indicated that derivatives of 1,2,4-triazole, including this compound, exhibit significant anticonvulsant properties. For instance:

- Mechanism of Action : These compounds primarily act on voltage-gated sodium channels, which are crucial in the propagation of action potentials in neurons. The interaction with these channels can mitigate seizure activity in animal models .

- Research Findings : In a study involving the evaluation of various triazole derivatives, it was found that compounds like TP-315 (related to this compound) demonstrated efficacy in reducing seizure frequency in models of drug-resistant epilepsy. The study reported no significant nephrotoxic or hepatotoxic effects during chronic administration .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays:

- Cytokine Modulation : Compounds derived from the 1,2,4-triazole scaffold have shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For example, derivatives exhibited a reduction in TNF-α production by approximately 44-60% at certain concentrations .

- Comparative Analysis : In comparative studies with established anti-inflammatory drugs like ibuprofen, triazole derivatives displayed superior inhibition of TNF-α without significant toxicity .

Antimicrobial and Anthelmintic Activity

The antimicrobial properties of this compound have also been investigated:

- Bacterial Strains : Research has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The derivatives showed promising results in inhibiting bacterial growth .

- Anthelmintic Effects : The compound’s efficacy against nematodes was also noted, suggesting its potential use in treating parasitic infections .

Case Studies and Research Findings

Propiedades

IUPAC Name |

5-(3-chlorophenyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYNSIUZTQULBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.